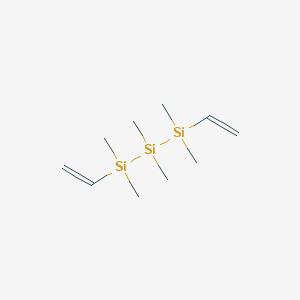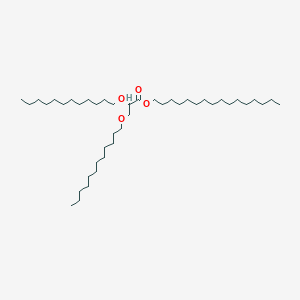
Hexadecyl 2,3-bis(dodecyloxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecyl 2,3-bis(dodecyloxy)propanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexadecyl 2,3-bis(dodecyloxy)propanoate can be synthesized through esterification reactions. The typical synthetic route involves the reaction of hexadecanol with 2,3-bis(dodecyloxy)propanoic acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and catalysts, along with precise temperature and pressure control, ensures the efficient production of the compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
Hexadecyl 2,3-bis(dodecyloxy)propanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of hexadecanol and 2,3-bis(dodecyloxy)propanoic acid.
Reduction: Reduction reactions can convert the ester to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various substituted products.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid. Basic hydrolysis (saponification) uses a strong base, such as sodium hydroxide (NaOH), to yield the carboxylate salt and alcohol.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often requiring a catalyst or elevated temperatures.
Major Products
Hydrolysis: Hexadecanol and 2,3-bis(dodecyloxy)propanoic acid.
Reduction: Hexadecanol and 2,3-bis(dodecyloxy)propanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexadecyl 2,3-bis(dodecyloxy)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a surfactant in biological systems due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, where its long hydrocarbon chains can enhance the solubility and stability of hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics and personal care products, where it acts as an emollient and skin-conditioning agent.
Mecanismo De Acción
The mechanism of action of Hexadecyl 2,3-bis(dodecyloxy)propanoate involves its interaction with lipid membranes due to its amphiphilic structure. The long hydrocarbon chains allow it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of hydrophobic drugs across cell membranes.
Comparación Con Compuestos Similares
Hexadecyl 2,3-bis(dodecyloxy)propanoate can be compared with other similar esters, such as:
Dodecyl 2,3-bis(dodecyloxy)propanoate: Similar structure but with shorter hydrocarbon chains, leading to different physical properties and applications.
Hexadecyl 2,3-bis(hexadecyloxy)propanoate: Contains longer hydrocarbon chains, which may enhance its hydrophobic interactions and applications in non-polar environments.
These comparisons highlight the unique properties of this compound, particularly its balance between hydrophobicity and amphiphilicity, making it suitable for a wide range of applications.
Propiedades
Número CAS |
64713-55-9 |
|---|---|
Fórmula molecular |
C43H86O4 |
Peso molecular |
667.1 g/mol |
Nombre IUPAC |
hexadecyl 2,3-didodecoxypropanoate |
InChI |
InChI=1S/C43H86O4/c1-4-7-10-13-16-19-22-23-24-25-28-31-34-37-40-47-43(44)42(46-39-36-33-30-27-21-18-15-12-9-6-3)41-45-38-35-32-29-26-20-17-14-11-8-5-2/h42H,4-41H2,1-3H3 |
Clave InChI |
ZOSFDDWSDKJHRK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(=O)C(COCCCCCCCCCCCC)OCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl octanoate](/img/structure/B14506124.png)
![2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile](/img/structure/B14506132.png)
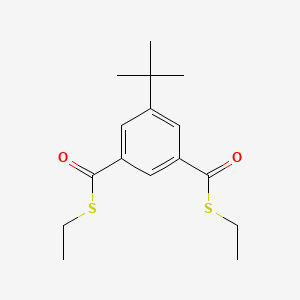

![Acetic acid;2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14506138.png)
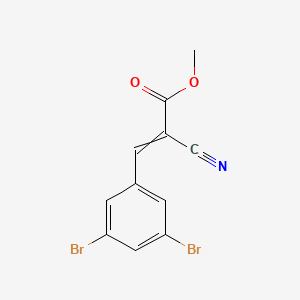
![Ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate](/img/structure/B14506152.png)
![{[2-(Benzenesulfinyl)ethoxy]methyl}benzene](/img/structure/B14506157.png)
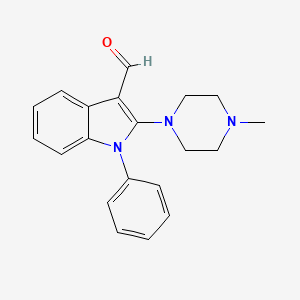
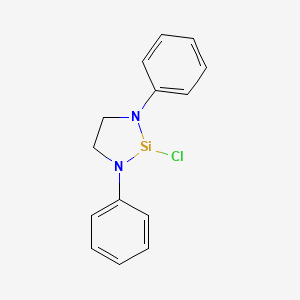


![(Z)-N-(1-amino-2-{[(benzyloxy)carbonyl]amino}ethylidene)glycine](/img/structure/B14506194.png)
